Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate
Description
Properties
IUPAC Name |
diethyl 2-ethoxy-6-oxo-1H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-4-18-11-9(13(17)20-6-3)7-8(10(15)14-11)12(16)19-5-2/h7H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKACIWWMLTKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=O)N1)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate typically involves the esterification of 3,5-pyridinedicarboxylic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade ethanol and catalysts to achieve high yields. The product is then subjected to rigorous quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of pyridine compounds often exhibit significant antibacterial and antifungal activities. A study demonstrated that modifications in the pyridine ring can enhance the effectiveness against specific bacterial strains .
2. Anticancer Properties
The compound has shown promise in anticancer research. A notable study explored the synthesis of various derivatives and their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited potent activity against breast and colon cancer cells, suggesting a potential pathway for developing new anticancer agents .
3. Enzyme Inhibition
Research has indicated that this compound can act as an enzyme inhibitor. Specifically, it has been tested against enzymes involved in metabolic pathways relevant to cancer and other diseases. The inhibition of these enzymes can lead to reduced proliferation of cancer cells, making this compound a candidate for further development in therapeutic applications .
Organic Synthesis Applications
1. Synthesis of Heterocyclic Compounds
this compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its structure allows for versatile reactions including cycloaddition and substitution reactions that are crucial in creating complex organic molecules .
2. Building Block for Drug Development
Due to its unique chemical structure, this compound is utilized as a building block in the pharmaceutical industry for developing new drugs. Its derivatives have been synthesized to explore their pharmacological properties, leading to the discovery of new therapeutic agents .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity Assessment
A series of derivatives synthesized from this compound were evaluated for their cytotoxicity against multiple cancer cell lines. Results showed that certain modifications led to enhanced activity against colorectal cancer cells with IC50 values significantly lower than those of standard chemotherapeutics .
Mechanism of Action
The mechanism of action of Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and influence cellular signaling pathways. These interactions are crucial for its biological and therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural and Physicochemical Properties
Key structural differences among analogues lie in substituent groups, which influence solubility, stability, and biological activity.
Table 1: Structural and Physicochemical Comparison
Research Implications and Gaps
- Hydrazino Derivatives: These compounds (e.g., 321432-00-2) require structural optimization to evaluate their pharmacokinetic profiles .
- Crystallographic Insights : The planar pyridine ring and hydrogen-bonding patterns in analogues like ’s compound suggest strategies for enhancing stability in drug design .
Biological Activity
Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate (CAS No. 93475-38-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
Key Structural Features:
- The compound contains a pyridine ring fused with a dihydro structure.
- It has two ester groups that may influence its solubility and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Similar compounds have shown promise as anticancer agents by inducing apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and inhibition of specific cellular pathways.
- Anti-inflammatory Effects : Some derivatives of pyridine-based compounds have demonstrated anti-inflammatory activities, which could be relevant for therapeutic applications in inflammatory diseases.
Anticancer Studies
A study focused on similar pyridine derivatives highlighted their ability to inhibit proliferation in various cancer cell lines. For instance, compounds structurally related to this compound were evaluated for their cytotoxic effects on human cancer cell lines such as MDA-MB-231 and HCT116. The results indicated significant growth inhibition associated with the induction of apoptosis through the activation of caspases and increased ROS levels .
Antimicrobial Activity
Research on related compounds has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus. The mechanism appears to involve disruption of the bacterial membrane integrity, leading to increased permeability and eventual cell death .
Case Study 1: Anticancer Activity
In a study examining the structure–activity relationship (SAR) of pyridine derivatives, this compound was synthesized and tested against multiple cancer cell lines. The compound exhibited IC50 values in the low micromolar range against MDA-MB-231 cells, indicating potent anticancer activity. The mechanism involved ROS-mediated apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of diethyl 6-ethoxy derivatives showed that modifications in the ethoxy group significantly affected antibacterial activity. The compound demonstrated a minimum inhibitory concentration (MIC) against MRSA strains comparable to established antibiotics .
Data Tables
| Activity Type | Cell Line/Bacteria | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | Low µM | ROS generation, apoptosis activation |
| Antimicrobial | Staphylococcus aureus | Low µg/mL | Membrane disruption |
Q & A
Q. What analytical methods detect and quantify degradation products during stability testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
